N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Anticancer Activity
This compound, being a derivative of 1,2,4-triazole, has shown promising anticancer activity . For instance, some derivatives have shown cytotoxic activity against various human cancer cell lines, including MCF-7 (human breast cancer cell line), HeLa (human cervical cancer cell line), A549 (human lung cancer cell line), and IMR32 (human neuroblastoma cell line) .
Antimicrobial Activity
1,2,4-Triazole derivatives, including the compound , have demonstrated significant antimicrobial activity .
Analgesic and Anti-inflammatory Activity
These compounds have also been found to possess analgesic and anti-inflammatory properties .
Antioxidant Activity
The antioxidant activity of 1,2,4-triazole derivatives has been reported in several studies .
Antiviral Activity
Some 1,2,4-triazole derivatives have shown potential as antiviral agents .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Agents
1,2,4-Triazole derivatives have also been studied for their potential as antitubercular agents .
Drug Design and Development
The structure–activity relationship of biologically important 1,2,4-triazolo derivatives, which have profound importance in drug design, discovery, and development .
Mechanism of Action
Target of Action
It’s known that derivatives of 1,2,4-triazole act as active pharmacophores by interacting with biological receptors of high affinity . This interaction is facilitated by their dipole character, hydrogen bonding capacity, rigidity, and specific solubility .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes at the molecular level that can support their anticancer action .
Biochemical Pathways
Thiazolo[3,2-b][1,2,4]triazoles are known for their diverse biological activity, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, fungicide, and g-quadruplex stabilizing activity . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility and rigidity, as well as its ability to form hydrogen bonds, suggest that it may have good bioavailability .
Result of Action
Similar compounds have shown to have cytotoxic effects , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S2/c1-13-10-16(5-6-17(13)22)32(27,28)23-9-8-15-12-31-21-24-20(25-26(15)21)14-4-7-18(29-2)19(11-14)30-3/h4-7,10-12,23H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRUYZGKMMHSRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-fluoro-3-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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